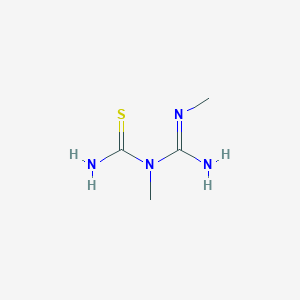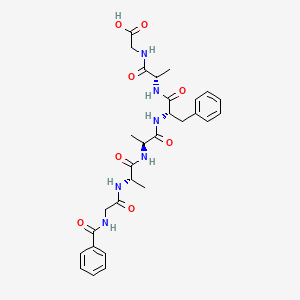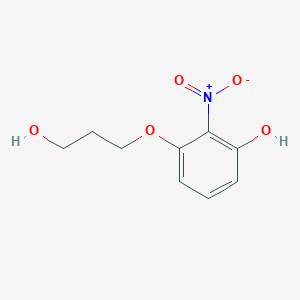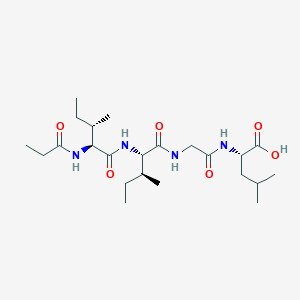
N-Methyl-N-(N'-methylcarbamimidoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is an organic compound with the molecular formula C4H10N4S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl and carbamimidoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea typically involves the reaction of methyl isothiocyanate with N-methylguanidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(N’-methylcarbamimidoyl)thiourea involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylmaleimide
- N-Methylsuccinimide
- N-Methyl-N-nitrosourea
Uniqueness
N-Methyl-N-(N’-methylcarbamimidoyl)thiourea is unique due to its dual functional groups (methyl and carbamimidoyl) attached to the thiourea core. This structural feature imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
535975-83-8 |
|---|---|
Formule moléculaire |
C4H10N4S |
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
1-methyl-1-(N'-methylcarbamimidoyl)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-7-3(5)8(2)4(6)9/h1-2H3,(H2,5,7)(H2,6,9) |
Clé InChI |
KMUJMSIIEUOONG-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)N(C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)



![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)

![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)


